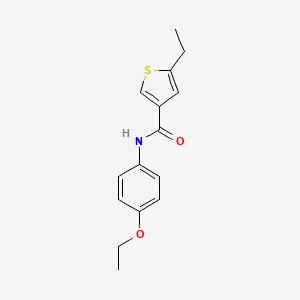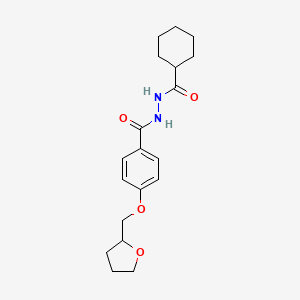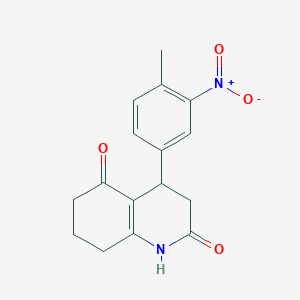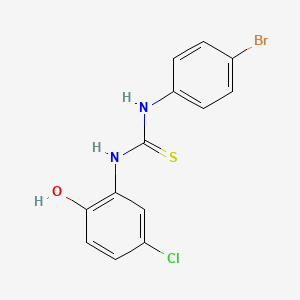
N-(3-acetylphenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C18H14N2O4 and its molecular weight is 322.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.09535693 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
One area of research involves the synthesis of novel benzenesulfonamide derivatives, including isoxazolyl-phenyl benzenesulfonamide compounds. Such studies aim to explore chemical reactivity and potential biological applications. For instance, Fahim and Shalaby (2019) synthesized chlorinated compounds showing significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. Their work also included a detailed theoretical and experimental analysis of one compound, 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide (ISP), highlighting its interaction against KSHV thymidylate synthase complex (Fahim & Shalaby, 2019).
Antimicrobial and Anticancer Activities
Research has also been conducted on the synthesis of isoxazole-containing sulfonamides with potent inhibitory properties against carbonic anhydrase II and VII, which are important for their roles in various physiological functions. Altuğ et al. (2017) found that these compounds exhibited excellent inhibitory activity, suggesting potential for therapeutic applications (Altuğ et al., 2017).
Material Science and Polymer Research
In material science, the synthesis of photoactive polyamides derived from isophthalic acid and aromatic diamines has been investigated. Mallakpour and Rafiee (2007) explored the use of microwave-assisted synthesis in ionic liquid to produce novel photoactive polyamides, demonstrating the potential of isoxazole derivatives in developing advanced materials with specific optical properties (Mallakpour & Rafiee, 2007).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-11(21)12-4-2-6-14(8-12)19-18(23)16-10-17(24-20-16)13-5-3-7-15(22)9-13/h2-10,22H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGCDMDDDRXGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4,6-dimethyl-2-pyrimidinyl)-5-(2-furylmethyl)-6-hydroxy-4-methyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B4618802.png)
![2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(1-NAPHTHYL)ACETAMIDE](/img/structure/B4618807.png)

![N-(3,4-dichlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4618818.png)


![ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4618840.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B4618860.png)

![N-(3-methylphenyl)-2-(3-oxo-1-{[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide](/img/structure/B4618878.png)
![5,7-Dimethyl-3-(pentylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4618887.png)
![(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B4618891.png)

![2-methoxyethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B4618897.png)
